BAY-693
Description
Properties
CAS No. |
2306302-48-5 |
|---|---|
Molecular Formula |
C26H30F3N7O2 |
Molecular Weight |
529.5682 |
IUPAC Name |
[2-Amino-4-(trifluoromethoxy)phenyl]{4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl}methanone |
InChI |
InChI=1S/C26H30F3N7O2/c1-16-32-22-13-18(35-11-9-34(2)10-12-35)15-31-24(22)23(33-16)17-5-7-36(8-6-17)25(37)20-4-3-19(14-21(20)30)38-26(27,28)29/h3-4,13-15,17H,5-12,30H2,1-2H3 |
InChI Key |
AROOGPVJRFLMEV-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(OC(F)(F)F)C=C1N)N2CCC(C3=C4C(C=C(N5CCN(C)CC5)C=N4)=NC(C)=N3)CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-693; BAY 693; BAY693; |
Origin of Product |
United States |
Pharmacological Interrogation of Erk5 Function: the Role of Chemical Probes and Controls
Principles of Chemical Probe Development for Kinase Research
The development of chemical probes for kinase research is a meticulous process guided by stringent principles to ensure the generation of reliable biological data. rsc.orgmdpi.com Chemical probes are small molecules designed to selectively interact with a protein target, enabling the interrogation of its biological function. rsc.org For kinases, a large family of enzymes with highly conserved ATP-binding sites, achieving selectivity is a significant challenge. mdpi.com
Key principles for the development of high-quality kinase probes include:
Potency and Selectivity: A probe must exhibit high potency for its intended target, typically with a biochemical potency of less than 100 nM. rsc.org Crucially, it must also be highly selective, showing minimal activity against other related kinases. rsc.orgresearchgate.net It is recommended that a probe be profiled against a large panel of kinases (at least 50) to establish its selectivity profile. rsc.org
Cellular Activity: The probe should be able to engage its target within a cellular context at a reasonable concentration, leading to a measurable biological effect. rsc.org This requires adequate cell permeability and stability. researchgate.net
Mechanism of Action: A clear understanding of the probe's mechanism of action is essential for interpreting experimental results. rsc.org For kinase inhibitors, this often involves competitive binding at the ATP pocket. mdpi.com
Defined Structure and Availability: The chemical structure of the probe must be published to allow for independent replication of findings. rsc.org Furthermore, the probe and its associated data should be accessible to the research community to facilitate further investigation. rsc.org
Use of Controls: The development and use of a structurally related but biologically inactive control molecule is a critical component of a robust chemical probe package. bayer.com This helps to ensure that the observed biological effects are due to the specific inhibition of the target and not to off-target effects of the chemical scaffold. nih.gov
Classification and Utility of Negative Control Agents in Target Validation Studies
Negative control agents are indispensable tools in pharmacology and chemical biology for validating the specificity of a chemical probe and its observed biological effects. researchgate.netnih.gov A negative control is a molecule that is structurally very similar to the active chemical probe but is biologically inert against the intended target. bayer.com
Classification: Negative controls can be classified in various ways, but in the context of chemical probes, the most relevant is the "inactive analogue." This is a compound designed to share the physical and chemical properties of the active probe but with significantly diminished or no potency against the target protein.
Utility in Target Validation: The primary utility of a negative control is to help researchers distinguish between on-target and off-target effects of a chemical probe. nih.gov In any experiment, an observed phenotype could be due to the probe's interaction with its intended target or with other, unintended biomolecules. By comparing the effects of the active probe with its inactive analogue, researchers can gain confidence that the biological response is a direct result of modulating the target.
The core premise is that if the active probe elicits a biological response while the structurally similar negative control does not, it strongly suggests the effect is mediated by the intended target. nih.gov This is crucial for validating the target's role in a specific biological pathway or disease model. Negative controls are primarily used to evaluate the specificity of an agent and to identify potential false-positive results. researchgate.netnih.gov
The Specific Case of BAY-693 as an ERK5 Negative Control Agent
This compound serves as a textbook example of a negative control agent for the pharmacological investigation of ERK5 (also known as MAPK7). medkoo.comtargetmol.com It was developed as the inactive analogue for BAY-885, a potent and selective inhibitor of ERK5. bayer.commedkoo.com The study of ERK5 has been complicated by the fact that some small molecule inhibitors can paradoxically activate its transcriptional functions or have significant off-target activities, such as inhibiting bromodomains (BRD4). frontiersin.orgacs.orgnih.gov The availability of a well-characterized probe-control pair like BAY-885 and this compound is therefore essential for deconvoluting the true kinase-dependent functions of ERK5.
This compound is structurally analogous to BAY-885 but is significantly less potent at inhibiting the ERK5 kinase. The half-maximal inhibitory concentration (IC50) for this compound against ERK5 is 6400 nM, whereas for its active counterpart, BAY-885, the IC50 is 40 nM. medkoo.comtargetmol.comhodoodo.com This 160-fold difference in potency is the key feature that allows this compound to function as an effective negative control. In experimental settings, researchers can use this compound at the same concentrations as BAY-885 to demonstrate that the observed cellular effects are specifically due to ERK5 inhibition by BAY-885 and not due to a non-specific effect of the chemical structure they share.
Recent research has highlighted the complexity of ERK5 signaling, noting that genetic knockdown of ERK5 can produce different phenotypes than pharmacological inhibition, suggesting ERK5 has important non-catalytic functions. nih.govpnas.org Furthermore, the relationship between the ERK1/2 and ERK5 pathways is complex, with evidence of both cross-activation and negative feedback. researchgate.net In this context, precise tools are required to dissect the role of ERK5's kinase activity. The use of BAY-885 alongside its negative control, this compound, allows for a more rigorous validation of ERK5's kinase-dependent roles in processes like cancer cell proliferation and inflammatory responses. nih.govpnas.org
Interactive Data Table: Comparison of ERK5 Active Probe and Negative Control
| Feature | BAY-885 (Active Probe) | This compound (Negative Control) |
| Target | ERK5 (MAPK7) | ERK5 (MAPK7) |
| Function | Potent Inhibitor | Inactive Analogue / Negative Control |
| IC50 (ERK5) | 40 nM | 6400 nM |
| CAS Number | 2306302-47-4 | 2306302-48-5 |
| Molecular Formula | C26H30F3N7O | C26H30F3N7O2 |
| Molecular Weight | 513.56 g/mol | 529.57 g/mol |
Characterization and Mechanistic Research of Bay 693 in Experimental Systems
Molecular Target Engagement and Specificity Profiling of ERK5 Modulators
ERK5 is a protein kinase within the mitogen-activated protein kinase (MAPK) family, encoded by the MAPK7 gene. portlandpress.comnih.gov It plays a role in various cellular processes, including proliferation, survival, and inflammation. nih.gov Investigating compounds that modulate ERK5 activity is crucial for understanding its biological functions and potential therapeutic implications.
Comparative Analysis of BAY-693 and Potent ERK5 Inhibitors (e.g., BAY-885)
This compound is characterized as a negative control agent for ERK5 with a reported IC50 value of 6400 nM against ERK5. medkoo.comtargetmol.com This contrasts significantly with the potency of its analog, BAY-885, which is described as a potent and selective ERK5 inhibitor with an IC50 of 40 nM. medkoo.comtargetmol.com BAY-885 has been utilized as a tool compound to study ERK5 function in cellular signaling. guidetopharmacology.org The substantial difference in inhibitory potency between this compound and BAY-885 makes this compound suitable for use as a negative control in experiments employing BAY-885 or other potent ERK5 inhibitors. nih.goveubopen.org This comparative approach helps to attribute observed biological effects specifically to the inhibition of ERK5 by the potent compound, rather than to off-target effects or general compound-related influences.
Table 1: Comparative Inhibitory Potency of this compound and BAY-885 on ERK5
| Compound | Target | IC50 (nM) | Reference |
| This compound | ERK5 | 6400 | medkoo.comtargetmol.com |
| BAY-885 | ERK5 | 40 | medkoo.comtargetmol.com |
Investigations into Off-Target Activities of ERK5 Controls
While BAY-885 is described as a selective ERK5 inhibitor guidetopharmacology.orgcaymanchem.com, the use of negative control compounds like this compound is essential for evaluating potential off-target activities of potent modulators. Chemical probes, including kinase inhibitors, ideally exhibit high selectivity within their target family and undergo extensive off-target profiling. nih.govtandfonline.com The concept of a paired control compound, less potent but structurally similar to the active probe, is a standard criterion in the evaluation of chemical tools to help discern on-target effects from off-target liabilities. nih.gov Although specific detailed off-target profiling data for this compound itself were not extensively found in the provided context, its designation as a negative control implies it is expected to have minimal activity against ERK5 and likely a broader range of other targets compared to potent inhibitors like BAY-885. Studies involving potent ERK5 inhibitors and their controls would typically include assessments against kinase panels and other relevant targets to understand their specificity profiles. nih.govtandfonline.com The importance of evaluating off-target effects is widely recognized in the characterization of chemical probes to ensure that observed cellular or phenotypic effects are indeed due to modulation of the intended target. nih.govmdpi.comfrontiersin.org
Cellular Pharmacodynamics of this compound in Diverse Cell Lines
Cellular pharmacodynamics examines how a compound affects biological systems at the cellular level, including target engagement and downstream pathway modulation.
Assessment of ERK5 Pathway Activity Modulation in Response to this compound Exposure
As a negative control, this compound is expected to have minimal impact on ERK5 pathway activity compared to potent inhibitors. The ERK5 pathway involves a cascade where MEKK2/3 activate MEK5, which in turn phosphorylates and activates ERK5. portlandpress.comnih.gov Activated ERK5 can then translocate to the nucleus and regulate transcription factors like MEF2D. portlandpress.comresearchgate.net Studies assessing ERK5 pathway activity typically measure the phosphorylation status of ERK5 or the transcriptional activity of its downstream targets using reporter systems. portlandpress.comnih.gov Given its high IC50, this compound at typical experimental concentrations where potent inhibitors show effect is not anticipated to significantly modulate ERK5 phosphorylation or downstream transcriptional activity. Its primary utility is to provide a baseline response in cellular assays against which the effects of active ERK5 modulators can be compared. nih.goveubopen.org
Table 2: Expected Cellular Impact of this compound on ERK5 Pathway Activity
| Cellular Assay Type | Expected Effect of this compound |
| ERK5 Phosphorylation Assessment | Minimal/No significant change |
| ERK5-dependent Transcriptional Assay | Minimal/No significant change |
Structure-Activity Relationship (SAR) Insights from this compound and Analogues
This compound and BAY-885 share a similar chemical scaffold, with BAY-885 being a more potent analog developed as a highly selective ERK5 inhibitor. medkoo.comtargetmol.comcaymanchem.com Comparing the structures of this compound and BAY-885 can provide initial insights into the structural features that contribute to potent ERK5 inhibition. This compound is described as [2-Amino-4-(trifluoromethoxy)phenyl]{4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl}methanone. medkoo.com BAY-885 is described as [2-amino-4-(trifluoromethoxy)phenyl][4-[7-(4-methyl-1-piperazinyl)pyrido[3,2-d]pyrimidin-4-yl]-1-piperidinyl]-methanone. caymanchem.com A key difference noted in the provided information is the presence of a methyl group at the 2-position of the pyrido[3,2-d]pyrimidine (B1256433) core in this compound, which appears to be absent in the description of BAY-885. medkoo.comcaymanchem.com This structural variation, or other subtle differences not immediately apparent from the provided names, likely contributes to the significant difference in their potency against ERK5. Detailed SAR studies would involve synthesizing and testing a series of analogues with systematic modifications to the core structure and substituents to delineate the specific chemical groups and their positions that are critical for high-affinity binding and inhibition of the ERK5 kinase domain. Such studies were instrumental in the discovery and optimization of potent ERK5 inhibitors like BAY-885. caymanchem.com
Elucidation of Structural Determinants for ERK5 Binding Affinity and Potency
Research involving compounds like this compound and its more potent analogs, such as BAY-885, contributes to the broader understanding of the structural determinants that govern binding affinity and potency towards ERK5. While direct detailed studies on the structural determinants of this compound's interaction with ERK5 were not extensively highlighted in the searched literature, the compound serves as a reference point in structure-activity relationship (SAR) studies of ERK5 modulators.
Studies on other ERK5 inhibitors, such as Compound 25 and a series of pyrrole (B145914) carboxamides, have provided insights into the key interactions within the ERK5 kinase domain that are crucial for potent and selective binding. For instance, the crystal structure of ERK5 in complex with certain inhibitors (e.g., PDB ID 5O7I with Compound 46) reveals specific interactions with residues in the ATP-binding site and surrounding regions. These interactions often involve hydrogen bonds with the kinase hinge region and contacts within hydrophobic pockets.
The difference in ERK5 binding affinity between this compound (IC50 = 6400 nM) and BAY-885 (IC50 = 40 nM) suggests that specific structural variations between these two molecules significantly impact their interaction with the ERK5 kinase domain. Analyzing these structural differences in conjunction with their respective potencies helps researchers to identify molecular features that are critical for enhanced ERK5 binding and inhibition. This comparative analysis is a fundamental aspect of elucidating the structural determinants required for high affinity binding.
Rational Design Strategies for Developing Selective ERK5 Modulators
The development of selective ERK5 modulators is a complex process, and rational design strategies are heavily informed by the understanding of structural determinants and the behavior of existing compounds like this compound and its analogs. A key challenge in developing ERK5 inhibitors has been achieving selectivity over other kinases and, importantly, avoiding paradoxical activation of ERK5 transcriptional activity.
Rational design approaches aim to synthesize compounds that optimize favorable interactions with the ERK5 kinase domain while minimizing interactions with off-target proteins. Structural information, often derived from co-crystal structures of ERK5 with inhibitors, guides the modification of compound scaffolds to enhance potency and selectivity. For example, systematic variation of substituents on a core structure, as demonstrated in the development of selective pyrrole carboxamide inhibitors, can lead to improved potency and selectivity profiles.
| Compound Name | ERK5 IC50 (nM) |
| This compound | 6400 |
| BAY-885 | 40 |
Investigative Applications of Bay 693 in Preclinical Research Models
In Vitro Experimental Models for Studying ERK5 Biology
In vitro models are fundamental for the initial characterization of a signaling pathway inhibitor. In this setting, BAY-693 is used to provide a baseline and control for experiments conducted with its active counterpart, BAY-885.
Cell Culture Systems for Pathway Analysis and Functional Assays
Cell culture systems are primary platforms for investigating the cellular consequences of ERK5 inhibition. Researchers utilize a variety of human cell lines, such as HEK293 (human embryonic kidney) and HeLa (human cervical cancer), as well as specific cancer cell lines from prostate or breast tumors, to study the roles of ERK5 in processes like cell proliferation, migration, and survival. sunderland.ac.uknih.gov
In these experiments, BAY-885 is introduced to inhibit ERK5 activity. To ensure the observed results are specific to this inhibition, parallel experiments are run using this compound. For instance, if BAY-885 treatment leads to reduced cell migration, but treatment with an equivalent concentration of this compound does not, researchers can confidently attribute the anti-migratory effect to on-target ERK5 inhibition. This comparative approach is crucial for validating the findings from functional assays that measure cellular phenotypes.
A notable complexity with some ERK5 inhibitors is the phenomenon of "paradoxical activation," where inhibiting the kinase domain can unexpectedly increase the protein's transcriptional activity. nih.govresearchgate.netfrontiersin.org Using the weak inhibitor this compound as a control helps to dissect these mechanisms, clarifying whether such effects are linked to the chemical scaffold itself or are a consequence of potent kinase inhibition.
Biochemical Assays for Enzyme Kinetics and Binding Studies
Biochemical assays are employed to directly measure a compound's interaction with its target protein. These assays are essential for quantifying the potency and selectivity of inhibitors. For the ERK5 pathway, techniques like Z'-LYTE™ kinase assays or FRET-based assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound. sunderland.ac.uk
The primary role of this compound in this context is defined by its starkly different potency compared to BAY-885. This differential activity is the cornerstone of its function as a negative control.
| Compound | Target | IC50 (nM) | Role |
|---|---|---|---|
| BAY-885 | ERK5 (MAPK7) | 40 | Potent Inhibitor |
| This compound | ERK5 (MAPK7) | 6400 | Negative Control |
This table presents the reported IC50 values for BAY-885 and its negative control, this compound, against the ERK5 kinase, highlighting their respective roles in research. medkoo.comhodoodo.comtargetmol.com
Surface Plasmon Resonance (SPR) is another technique used to study the binding kinetics and affinity of a compound to its target. In such an assay, BAY-885 would show strong binding to ERK5, whereas this compound would exhibit minimal or no stable binding, further validating that any cellular effects of BAY-885 are due to its direct engagement with the ERK5 protein. sunderland.ac.uk
In Vivo Animal Models for Exploring ERK5-Mediated Pathophysiological Processes
To understand the role of the ERK5 pathway in a whole organism, researchers turn to in vivo animal models, most commonly mice. This compound is critical in these studies to differentiate true biological effects from non-specific toxicity or other confounding variables.
Studies on Target Engagement and Pathway Modulation in Research Organisms
When testing an inhibitor like BAY-885 in an animal model, it is essential to confirm that the compound reaches its target (target engagement) and affects the downstream signaling pathway as expected. This can be assessed by analyzing tissues from treated animals for markers of ERK5 activity. The use of this compound as a control is paramount in this context. A study group treated with this compound should not show the same changes in ERK5 pathway signaling as the group treated with BAY-885, thereby confirming that the observed pathway modulation is a specific, on-target effect of BAY-885. sunderland.ac.uk
Assessment of Phenotypic Outcomes in Disease Models Modulated by ERK5 Pathway
The ultimate goal of using inhibitors in preclinical research is to assess their potential therapeutic effect in disease models. ERK5 signaling has been implicated in cancer and inflammation. sunderland.ac.uknih.gov In cancer research, mouse xenograft models, where human tumors are grown in immunodeficient mice, are common. frontiersin.orgfrontiersin.org
In such a study, one group of mice would receive the active inhibitor BAY-885, while a control group would receive this compound. If the BAY-885-treated group shows a significant reduction in tumor growth compared to both a vehicle control and the this compound-treated group, it provides strong evidence that the anti-tumor effect is mediated specifically through ERK5 inhibition. nih.gov Similarly, in models of angiogenesis, such as the bFGF-driven Matrigel plug assay, this compound serves to validate that any anti-angiogenic effects of BAY-885 are due to its intended mechanism of action. sunderland.ac.uk
Methodologies for Assessing ERK5 Activity and Downstream Signaling in Research
A variety of methods are available to measure ERK5 activity and the signaling events that occur downstream of its activation. The inclusion of this compound as a negative control is a hallmark of rigorous experimental design across these methodologies.
Kinase Activity Assays and Phosphorylation Status Determination
In preclinical research, kinase activity assays are fundamental tools for determining the potency and selectivity of inhibitor compounds. guidetopharmacology.org These assays measure the catalytic activity of a kinase, which involves the transfer of a phosphate (B84403) group from ATP to a substrate protein. guidetopharmacology.org The phosphorylation status of a kinase or its substrates is a direct indicator of its activation state. wikipedia.org
The compound this compound is utilized in these assays to establish a baseline and validate the specificity of active ERK5 inhibitors. dntb.gov.uawhiterose.ac.uk It was developed alongside the potent ERK5 inhibitor, BAY-885, to serve as a paired control compound. dntb.gov.ua While BAY-885 effectively inhibits the kinase activity of ERK5, this compound is significantly less active, possessing an IC50 value approximately 180 times higher than that of BAY-885. acs.org This substantial difference in potency, despite high structural similarity, allows researchers to confirm that any changes in cellular processes, such as the phosphorylation of ERK5 downstream targets, are a direct result of ERK5 kinase inhibition by BAY-885. whiterose.ac.ukacs.org
For example, in biochemical assays, the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) is a key metric. acs.org The stark contrast in IC50 values between BAY-885 and this compound against ERK5 confirms that BAY-885 is a potent inhibitor while this compound is an effective negative control. nih.govfrontiersin.orgacs.org This pairing is crucial for accurately interpreting data from cell-based assays that measure on-target activity, such as luciferase reporter assays designed to assess the transcriptional activity downstream of ERK5. acs.org
| Compound | Target | Biochemical Activity (IC50) | Cellular On-Target Activity (IC50) | Role |
|---|---|---|---|---|
| BAY-885 | ERK5 (MAPK7) | 35 - 40 nM | 115 nM | Potent Inhibitor |
| This compound | ERK5 (MAPK7) | 6400 nM (6.4 µM) | 11000 nM (11 µM) | Negative Control |
Data derived from multiple sources. nih.govfrontiersin.orgacs.org
Gene Expression and Proteomic Profiling in Response to ERK5 Modulation
Gene expression and proteomic profiling are powerful techniques used to obtain a global view of cellular function and how it changes in response to a specific stimulus, such as the inhibition of a signaling pathway. nih.gov These methods measure the abundance of thousands of mRNAs (gene expression) or proteins (proteomics) at once. nih.govaacrjournals.org
Although direct studies detailing the use of this compound in large-scale gene expression or proteomic screens are not widely published, the effects of its active analog, BAY-885, have been investigated, providing insight into the downstream consequences of ERK5 inhibition. Since this compound serves as the negative control, its theoretical use in such experiments would be to ensure that the observed transcriptional or proteomic changes are specifically due to the inhibition of ERK5 by BAY-885.
In a study on breast cancer cells, RNA-sequencing (RNA-seq) was used to analyze changes in gene expression following treatment with BAY-885. nih.gov The results revealed that inhibiting ERK5 with BAY-885 led to the activation of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) pathways. nih.gov This was evidenced by the upregulation of key genes and proteins involved in these stress responses. nih.gov
Another study in small-cell lung cancer (SCLC) used RNA-seq after genetic knockdown of ERK5, which BAY-885 is designed to mimic. nih.govaacrjournals.org This analysis revealed that the MEK5-ERK5 axis plays a significant role in controlling lipid metabolism in SCLC. aacrjournals.org Unsupervised clustering of the RNA-seq data showed significant overlap in the gene sets that were up- or down-regulated following either MEK5 or ERK5 knockdown. aacrjournals.org
It is a critical finding that small molecule kinase inhibitors of ERK5, including BAY-885, can paradoxically activate the transcriptional functions of ERK5 despite inhibiting its kinase activity. frontiersin.orgfrontiersin.orgwhiterose.ac.uk This occurs because inhibitor binding to the kinase domain induces a conformational change that exposes a nuclear localization signal, promoting the translocation of ERK5 to the nucleus and activating its C-terminal transcriptional activation domain. frontiersin.orgfrontiersin.org This phenomenon highlights the complexity of interpreting gene expression data from experiments using such inhibitors and underscores the importance of using appropriate controls and complementary genetic approaches to validate findings.
| Research Model | ERK5 Modulation Method | Key Gene/Protein Expression Changes | Affected Pathway/Process |
|---|---|---|---|
| Breast Cancer Cells | Pharmacological inhibition with BAY-885 | Upregulation of p-PERK, ATF4, CHOP | Endoplasmic Reticulum (ER) Stress / Unfolded Protein Response (UPR) |
| Breast Cancer Cells | Pharmacological inhibition with BAY-885 | Downregulation of Mcl-1, Upregulation of Bim | Apoptosis |
| Small-Cell Lung Cancer (SCLC) Cells | Genetic knockdown of ERK5 | Downregulation of genes in the mevalonate (B85504) and fatty acid synthesis pathways | Lipid Metabolism |
Data derived from preclinical studies on ERK5 inhibition. nih.govaacrjournals.org
Molecular and Cellular Consequences of Erk5 Pathway Manipulation with Research Tools
Impact on Fundamental Cellular Processes Regulated by ERK5
The specific inhibition of the ERK5 pathway has been shown to have profound effects on various cellular activities, from proliferation and survival to movement and differentiation. Research utilizing specific inhibitors, with the assurance provided by negative controls like BAY-693, has begun to unravel the intricate roles of ERK5.
Cell Cycle Progression and Regulation
The ERK5 signaling pathway is implicated in the control of cell cycle progression. The cell cycle is a highly regulated process with checkpoints that ensure the fidelity of cell division. nih.gov Disruption of these checkpoints can lead to uncontrolled proliferation, a hallmark of cancer. Research indicates that the ERK5 pathway contributes to the progression of the cell cycle. For instance, some studies suggest a role for ERK5 in the G2/M phase transition. nih.gov
The use of specific ERK5 inhibitors allows for the investigation of its role in cell cycle regulation. While direct studies on this compound's effect are limited due to its nature as a negative control, the impact of potent ERK5 inhibitors highlights the pathway's importance. For example, the inhibition of ERK5 can lead to cell cycle arrest, preventing cancer cells from proceeding through division. nih.gov This is often associated with a decrease in the expression of key cyclin proteins that drive the cell cycle, such as Cyclin B1 and CDK1/CDC2. nih.gov
Apoptosis and Cell Survival Mechanisms
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov The ERK5 pathway has been shown to transmit survival signals that protect cells from apoptosis. nih.gov Consequently, inhibition of this pathway is an attractive strategy to induce apoptosis in cancer cells.
Research using specific ERK5 inhibitors has demonstrated their ability to promote apoptosis. scielo.br This is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. nih.govscielo.br Key events in this process include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. scielo.br An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis. scielo.brbwise.kr The cleavage of proteins like PARP and caspase-3 are hallmark indicators of apoptosis. nih.gov
In some cellular contexts, the interplay between different signaling pathways can determine the ultimate fate of the cell. For example, in certain non-neuronal cells, the activation of the ERK pathway can be anti-apoptotic, while the activation of the JNK pathway is pro-apoptotic. core.ac.uk
Cellular Migration and Invasion Dynamics
Cellular migration and invasion are fundamental processes in development and wound healing, but they are also co-opted by cancer cells during metastasis. nih.govmdpi.com The ERK5 pathway has been implicated in promoting cell migration and invasion. nih.gov Assays used to study these processes include the wound healing assay and the transwell Matrigel invasion assay. nih.govresearchgate.net
Inhibition of the ERK5 pathway with specific research tools has been shown to reduce the migratory and invasive capacity of cancer cells. This highlights the role of ERK5 in cytoskeletal rearrangements and the expression of molecules involved in cell adhesion and motility. The ability of ERK5 inhibitors to impede these processes is a key area of investigation in the development of anti-cancer therapies. ukri.org
Cell Differentiation and Morphogenesis
Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type, and morphogenesis is the biological process that causes a cell, tissue or organism to develop its shape. arxiv.orgnih.gov The ERK5 pathway is involved in these complex processes. For example, in the nematode Caenorhabditis elegans, a gene with homology to components of MAPK pathways is involved in the morphogenesis of sensory rays. nih.gov
The role of ERK5 in differentiation is context-dependent. In some instances, it promotes differentiation, while in others it may maintain an undifferentiated state. The use of specific inhibitors is crucial for dissecting these varied roles. The study of how ERK5 inhibition affects differentiation and morphogenesis can provide insights into developmental biology and regenerative medicine. arxiv.org
Interplay of ERK5 Signaling with Other Intracellular Pathways
The cellular signaling network is highly interconnected, with extensive crosstalk between different pathways. The ERK5 pathway does not operate in isolation but rather engages in a dynamic interplay with other signaling cascades to fine-tune cellular responses.
Crosstalk with Classical MAPK Cascades (ERK1/2, JNK, p38)
The classical MAPK cascades, comprising the ERK1/2, JNK, and p38 pathways, are central regulators of a wide array of cellular processes. thermofisher.com There is significant crosstalk between the ERK5 pathway and these classical MAPK pathways. mdpi.com This interplay can be synergistic or antagonistic, depending on the cellular context and the nature of the stimulus.
For instance, some substrates are common to multiple MAPK pathways. Elk-1, a transcription factor, can be phosphorylated and activated by ERK1/2, JNK, and p38, leading to the transcription of early response genes. mdpi.com Similarly, the protein kinase MSK1 is a substrate for both ERK1/2 and p38. mdpi.com
In some cases, the inhibition of one MAPK pathway can lead to the compensatory activation of another. For example, resistance to therapies targeting the RAF-MEK1/2-ERK1/2 pathway can sometimes be mediated by the activation of ERK5. nih.gov Conversely, JNK can inhibit the ERK pathway through the induction of dual-specificity phosphatases (DUSPs), which dephosphorylate and inactivate MAPKs. nih.govfrontiersin.org The p38 pathway can also influence ERK signaling. mdpi.com Understanding this intricate crosstalk is essential for predicting the full effects of targeting the ERK5 pathway and for designing effective combination therapies.
Table of Research Findings on ERK5 Inhibition
| Cellular Process | Effect of Specific ERK5 Inhibition | Key Molecular Changes Observed |
| Cell Cycle | Arrest of the cell cycle | Decreased expression of Cyclin B1, CDK1/CDC2 nih.gov |
| Apoptosis | Induction of programmed cell death | Increased Bax/Bcl-2 ratio, cleavage of PARP and caspase-3 nih.govscielo.br |
| Migration | Reduction in cell motility | - |
| Invasion | Decrease in invasive potential | - |
Interactions with PI3K/AKT/mTOR and NF-κB Pathways
No information is available regarding the interactions of a compound designated "this compound" with the PI3K/AKT/mTOR and NF-κB pathways.
Regulation of Transcription Factor Activity and Gene Expression
There is no data available on how "this compound" regulates transcription factor activity or gene expression.
Future Directions and Research Opportunities for Erk5 Chemical Biology
Development of Next-Generation ERK5 Probes and Controls
The availability of highly potent, selective, and well-characterized chemical probes is fundamental to interrogating kinase function in complex biological systems. While compounds like XMD8-92 and BAY-885 have served as valuable tools for inhibiting ERK5 activity, the development of next-generation probes with improved properties remains a critical future direction medchemexpress.comchemicalprobes.orgmedchemexpress.comcaymanchem.comsigmaaldrich.comguidetopharmacology.orgselleckchem.com. Future probes should ideally possess enhanced selectivity profiles to minimize off-target effects, improved pharmacokinetic properties for in vivo studies, and potentially features that allow for conditional or inducible control of ERK5 activity.
Furthermore, the development and rigorous characterization of appropriate control compounds are equally important. A compound designated as an ERK5 negative control agent, such as BAY-693, plays a vital role in ensuring the specificity of observations made with active probes targetmol.com. Future research should focus on developing a diverse set of negative controls, including structurally related inactive analogs of active inhibitors, to confidently attribute observed phenotypes to specific ERK5 modulation. The characterization of these controls, alongside active probes, is essential for robust experimental design and interpretation in ERK5 chemical biology.
Exploration of Novel Biological Roles for ERK5 in Uncharted Pathologies
While ERK5 has been implicated in various biological processes, including development, proliferation, and survival, its precise roles in many pathologies remain to be fully elucidated medkoo.comcaymanchem.com. Future research will leverage chemical tools to explore the involvement of ERK5 in uncharted disease areas. This includes investigating its potential contributions to a wider range of cancers, neurological disorders, metabolic diseases, and inflammatory conditions selleckchem.commedkoo.comcaymanchem.com.
Chemical probes, including both inhibitors and potentially activators, will be instrumental in dissecting the specific functions of ERK5 in these contexts. By selectively perturbing ERK5 activity in relevant cellular and animal models, researchers can gain insights into its causal roles in disease initiation and progression. The use of well-validated probes, along with appropriate controls like this compound targetmol.com, will be crucial for generating reliable data in these exploratory studies.
Advanced Methodologies for Spatiotemporal Analysis of ERK5 Signaling
Understanding the spatial and temporal dynamics of ERK5 activation and function is essential for a complete picture of its biological roles. Future directions in ERK5 chemical biology involve the development and application of advanced methodologies for spatiotemporal analysis. This includes the creation of photoactivable or caged chemical probes that allow for the precise activation or inhibition of ERK5 with light at specific times and locations within a cell or tissue.
Techniques such as Förster resonance energy transfer (FRET)-based biosensors and genetically encoded reporters, combined with chemical tools, will enable real-time monitoring of ERK5 activity and its downstream effects with high spatial and temporal resolution. These approaches can reveal how the localization and duration of ERK5 signaling influence distinct cellular outcomes. Chemical probes compatible with these advanced imaging techniques are vital for pushing the boundaries of our understanding of ERK5 signaling dynamics.
Systems Biology Approaches to Map ERK5 Interactomes and Regulatory Networks
ERK5 functions within complex cellular networks, interacting with numerous proteins and being regulated by multiple upstream and downstream components caymanchem.comcaymanchem.com. Future research will increasingly employ systems biology approaches to comprehensively map the ERK5 interactome and regulatory networks. This involves integrating data from various high-throughput techniques, such as proteomics, phosphoproteomics, and transcriptomics, with computational modeling caymanchem.comsigmaaldrich.comguidetopharmacology.org.
Q & A
Q. What foundational analytical methods are recommended for characterizing the purity and structure of BAY-693 in preclinical studies?
Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (e.g., 70:30 v/v) is recommended for purity assessment, coupled with UV detection at a wavelength optimized for this compound’s absorption profile. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and elemental analysis should validate structural integrity. Ensure calibration with certified reference standards and report relative retention times and peak area percentages for impurities .
Q. How can researchers design initial dose-response studies for this compound to establish its pharmacological activity?
Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate experiments across relevant cellular or in vitro models. Include positive and negative controls (e.g., vehicle-only and a known inhibitor/agonist). Measure endpoints like IC₅₀ or EC₅₀ using nonlinear regression analysis. Validate assay reproducibility via inter-day and intra-day precision tests .
What frameworks are essential for formulating hypothesis-driven research questions on this compound’s mechanism of action?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome). For example: “Does this compound (Intervention) inhibit [specific pathway] (Problem) more effectively than [existing compound] (Comparison) in [cell line/animal model] (Population) as measured by [biomarker] (Outcome)?” .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite activity. Use species-specific organ-on-a-chip models to bridge in vitro-in vivo gaps. Perform transcriptomic or proteomic profiling to identify off-target effects. Statistical tools like Bayesian inference can quantify uncertainty in cross-model comparisons .
Q. What experimental strategies optimize the synthesis of this compound while minimizing by-products?
Methodological Answer: Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use high-throughput screening to identify optimal conditions. Characterize intermediates via liquid chromatography-mass spectrometry (LC-MS) and optimize purification using gradient elution in preparative HPLC. Report yield, purity, and stereochemical fidelity at each step .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets from this compound-treated systems. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and network pharmacology models to identify convergent targets. Validate hypotheses with CRISPR-Cas9 knockout or siRNA silencing of candidate genes .
Q. What statistical approaches address variability in this compound’s efficacy across heterogeneous patient-derived cell models?
Methodological Answer: Apply mixed-effects models to account for inter-patient variability. Use cluster analysis to stratify responders vs. non-responders. Validate findings with bootstrapping or cross-validation. Report effect sizes with 95% confidence intervals and adjust for multiple testing (e.g., Benjamini-Hochberg correction) .
Q. How should researchers design replication studies to confirm this compound’s target engagement in complex biological systems?
Methodological Answer: Use orthogonal assays (e.g., thermal shift assays, cellular thermal shift assay [CETSA], and surface plasmon resonance) to confirm target binding. Replicate findings in ≥3 independent labs with blinded analysis. Share raw data and protocols via repositories like Zenodo to enhance reproducibility .
Data Contradiction and Validation
Q. What methodologies identify and prioritize principal contradictions in this compound’s preclinical data?
Methodological Answer: Apply root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to sources like batch variability or assay interference. Use systematic review methodologies to synthesize conflicting evidence, and rank contradictions by effect size and clinical relevance. Prioritize hypotheses with the highest predictive power in follow-up studies .
Q. How can meta-analysis reconcile conflicting results from independent studies on this compound’s efficacy?
Methodological Answer: Aggregate data using PRISMA guidelines, adjusting for heterogeneity via random-effects models. Perform subgroup analysis by study type (e.g., in vitro vs. in vivo) and quality (e.g., risk of bias assessment). Use funnel plots to detect publication bias and sensitivity analysis to test robustness .
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical rigor in this compound studies involving animal models or human-derived tissues?
Methodological Answer: Obtain approval from institutional review boards (IRBs) or animal ethics committees. Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human tissues, document informed consent and anonymize data per GDPR or HIPAA standards .
Q. How can researchers enhance the reproducibility of this compound’s cytotoxicity assays?
Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and plate reader calibration. Use reference compounds with known IC₅₀ values as benchmarks. Share detailed protocols via platforms like protocols.io and deposit raw data in FAIR-aligned repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
